N-Butyl 4-chloropicolinamide
Overview
Description
N-Butyl 4-chloropicolinamide is a chemical compound belonging to the class of picolinamides. It is characterized by its white crystalline solid form and solubility in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 4-chloropicolinamide typically involves the amidation of 4-chloropicolinic acid with n-butylamine. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Butyl 4-chloropicolinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the picolinamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-Butyl 4-chloropicolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown significant inhibitory activities against tumor cells in vitro, making it a valuable tool in cancer research.
Medicine: As a nonsteroidal anti-inflammatory drug, this compound is studied for its potential therapeutic effects.
Industry: Its properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
N-Butyl 4-chloropicolinamide exerts its effects primarily through the inhibition of phosphorylation of the VEGFR2 receptor tyrosine kinase. This inhibition blocks the downstream signaling pathway, preventing the proliferation of cancer cells. Additionally, the compound inhibits angiogenesis by downregulating the activity of protein tyrosine kinases such as Src, c-Kit, and PDGFRα .
Comparison with Similar Compounds
Similar Compounds
N-Butyl 4-chloropicolinamide: Unique for its selective inhibition of VEGFR2 receptor tyrosine kinase.
N-Butyl 4-chloronicotinamide: Similar structure but different biological activity.
N-Butyl 4-chloropyridinecarboxamide: Another related compound with distinct chemical properties.
Uniqueness
This compound stands out due to its specific inhibitory effects on VEGFR2 receptor tyrosine kinase and its significant anti-tumor activities. These properties make it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
N-butyl-4-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYIHKYXVKABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655394 | |
Record name | N-Butyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094306-27-0 | |
Record name | N-Butyl-4-chloro-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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